

Spectroscopic and Structural Elucidation of 1-Deacetylnimbolin B: A Technical Guide

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Compound of Interest

Compound Name: 1-Deacetylnimbolin B

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Introduction

1-Deacetylnimbolin B is a nimbolin-type limonoid, a class of highly oxygenated tetranortriterpenoids known for their diverse biological activities. Isolated from the fruits of *Melia toosendan* and *Melia azedarach*, this natural product has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data of **1-Deacetylnimbolin B**, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for its isolation and characterization.

Spectroscopic Data

The structural elucidation of **1-Deacetylnimbolin B** was achieved through extensive spectroscopic analysis. The following tables summarize the key NMR and MS data.

Table 1: ¹H NMR Spectroscopic Data for 1-Deacetylnimbolin B (CDCl₃)

Position	δ (ppm)	Multiplicity	J (Hz)
1	5.34	d	3.0
2	2.15	m	
3	4.08	dd	3.0, 3.0
5	2.98	d	9.5
6 α	2.10	m	
6 β	1.85	m	
9	2.65	s	
11	1.80	m	
12	1.65	m	
15	5.95	s	
17	5.45	s	
21	7.40	t	1.5
22	6.35	t	1.5
23	7.40	t	1.5
1'-OAc	2.05	s	
3'-Tig			
2''	6.90	qq	7.0, 1.5
3''	1.85	d	7.0
4''	1.85	s	
Me-4	1.15	s	
Me-8	1.10	s	
Me-10	1.25	s	
Me-13	1.05	s	

Data sourced from Kraus, W.; Bokel, M. (1981). Tetrahedron Letters, 22(33), 3311-3414.

Table 2: ^{13}C NMR Spectroscopic Data for 1-Deacetyl nimbolinin B (CDCl_3)

Position	δ (ppm)	Position	δ (ppm)
1	78.2	15	126.8
2	34.5	16	167.0
3	70.8	17	78.0
4	40.2	18	21.2
5	49.5	19	15.8
6	26.5	20	120.5
7	173.8	21	141.0
8	139.8	22	110.1
9	45.2	23	143.2
10	43.8	1'-OAc	170.5, 21.0
11	28.1	3'-Tig	167.5, 127.8, 138.5, 14.5, 12.1
12	36.8		
13	47.5		
14	150.1		

Data sourced from Kraus, W.; Bokel, M. (1981). Tetrahedron Letters, 22(33), 3311-3414.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule.

- Molecular Formula: $\text{C}_{33}\text{H}_{44}\text{O}_9$ [\[1\]](#)[\[2\]](#)

- Molecular Weight: 584.70 g/mol [1][2]
- HR-ESI-MS: The high-resolution electrospray ionization mass spectrum would typically show an $[M+H]^+$ or $[M+Na]^+$ adduct consistent with the molecular formula.

Experimental Protocols

The isolation and characterization of **1-Deacetylningbolinin B** involve a series of chromatographic and spectroscopic techniques.

Isolation Protocol

- Extraction: The air-dried and powdered fruits of *Melia toosendan* are extracted with a suitable solvent, typically ethanol or methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
- Chromatographic Separation: The ethyl acetate fraction, which is typically rich in limonoids, is subjected to multiple chromatographic steps. This includes column chromatography on silica gel, followed by further purification using techniques like Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

Structure Elucidation

The structure of the isolated compound is determined using a combination of the following spectroscopic methods:

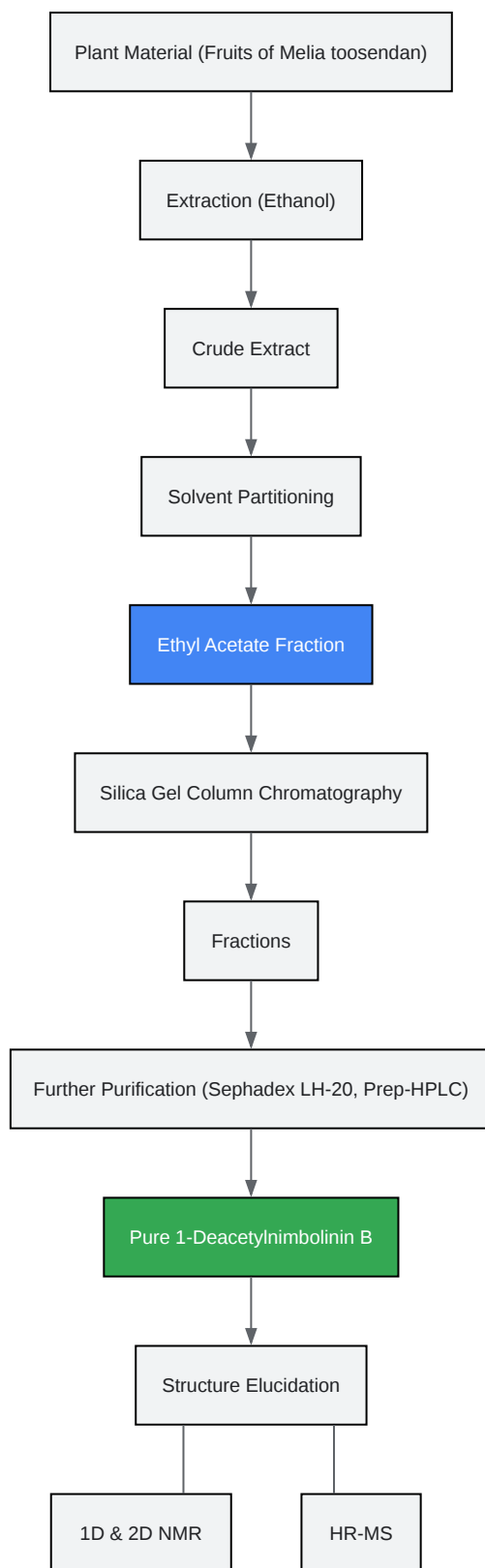
- 1D NMR Spectroscopy: 1H and ^{13}C NMR spectra are recorded to determine the proton and carbon framework of the molecule.
- 2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, and to assign the complete structure.

- Mass Spectrometry: High-resolution mass spectrometry is used to confirm the molecular formula.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **1-Deacetylnimbinin B**.

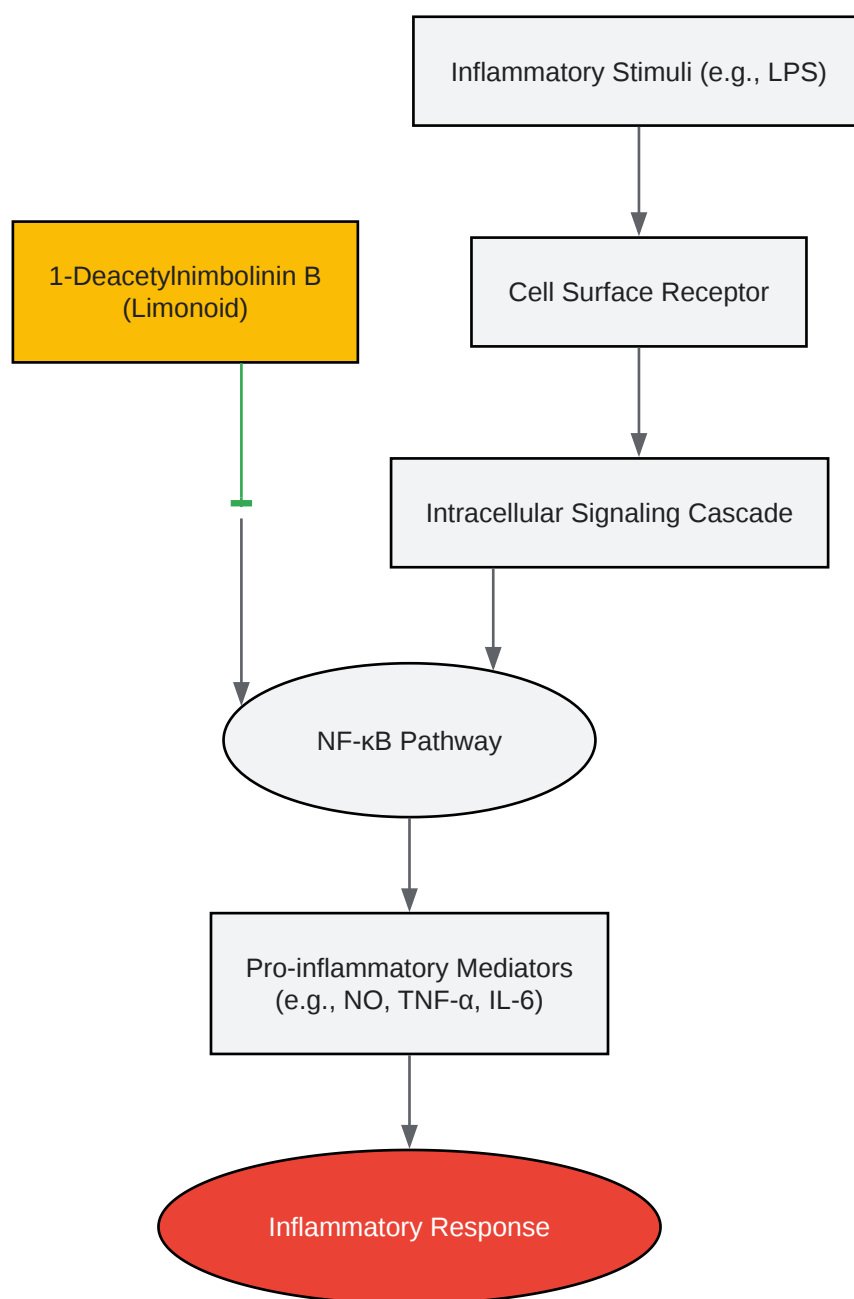


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Figure 1. General workflow for the isolation and structural elucidation of **1-DeacetylNimbolin B**.

Generalized Signaling Pathway for Limonoids

Limonoids exhibit a wide range of biological activities, including anti-inflammatory, and cytotoxic effects. While the specific signaling pathways for **1-DeacetylNimbolin B** are still under investigation, the following diagram illustrates a generalized pathway through which some limonoids are known to exert their anti-inflammatory effects.



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Figure 2. Generalized anti-inflammatory signaling pathway modulated by limonoids.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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